

Spectroscopic data of "Pyrazole-1-carboxamidine monohydrochloride" (^1H NMR, ^{13}C NMR, IR)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrazole-1-carboxamidine monohydrochloride

Cat. No.: B013851

[Get Quote](#)

Spectroscopic Profile of Pyrazole-1-carboxamidine Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Pyrazole-1-carboxamidine monohydrochloride** (CAS Number: 4023-02-3), a key reagent in peptide synthesis and the development of various therapeutic agents. This document outlines the expected nuclear magnetic resonance (^1H NMR, ^{13}C NMR) and infrared (IR) spectroscopic characteristics of this compound, along with detailed experimental protocols for data acquisition.

Chemical Structure and Spectroscopic Overview

Pyrazole-1-carboxamidine monohydrochloride is a salt consisting of the protonated pyrazole-1-carboxamidine cation and a chloride anion. The structural features, including the pyrazole ring and the carboxamidine group, give rise to a distinct spectroscopic fingerprint.

Caption: Chemical structure of **Pyrazole-1-carboxamidine monohydrochloride**.

Spectroscopic Data

While specific, high-resolution spectra for **Pyrazole-1-carboxamidine monohydrochloride** are available from commercial suppliers such as Sigma-Aldrich, the detailed peak lists are proprietary.^[1] The following tables summarize the expected spectroscopic data based on the chemical structure and published data for similar pyrazole-containing compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the protons on the pyrazole ring and the amine protons of the carboxamidine group. The chemical shifts are influenced by the aromaticity of the pyrazole ring and the electron-withdrawing nature of the protonated carboxamidine group.

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyrazole H-3	7.5 - 8.0	Doublet	1.5 - 2.5
Pyrazole H-4	6.4 - 6.8	Triplet	2.0 - 3.0
Pyrazole H-5	8.0 - 8.5	Doublet	2.5 - 3.5
Amidine -NH ₂	8.5 - 9.5	Broad Singlet	-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum will show distinct signals for the three carbon atoms of the pyrazole ring and the carbon of the carboxamidine group.

Carbon	Expected Chemical Shift (δ , ppm)
Pyrazole C-3	138 - 142
Pyrazole C-4	108 - 112
Pyrazole C-5	128 - 132
Carboxamidine C	155 - 160

Note: The exact chemical shifts can vary depending on the solvent and concentration.

IR (Infrared) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the N-H bonds of the amine and imine groups, C=N bond of the carboxamidine, and the C-H and C=C bonds of the pyrazole ring. A study on the vibrational spectra of salts of 1H-pyrazole-1-carboxamidine provides relevant data for the protonated form.

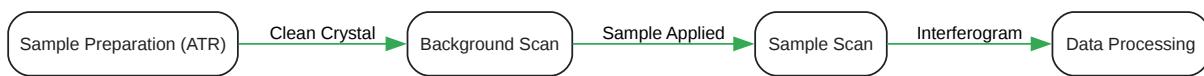
[2]

Functional Group	Expected Absorption Range (cm^{-1})	Intensity
N-H Stretch (Amine)	3300 - 3500	Strong, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C=N Stretch (Iminium)	1640 - 1690	Strong
C=C Stretch (Pyrazole Ring)	1500 - 1600	Medium
C-N Stretch	1250 - 1350	Medium

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

^1H and ^{13}C NMR Spectroscopy


[Click to download full resolution via product page](#)

Caption: General workflow for NMR spectroscopic analysis.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Pyrazole-1-carboxamidine monohydrochloride**.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
 - The instrument should be equipped with a probe capable of both ¹H and ¹³C detection.
- Data Acquisition:
 - ¹H NMR:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and an acquisition time of 2-4 seconds.
 - Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 16-64 scans).

- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
 - A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
 - Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase correct the spectrum to ensure all peaks are in the absorptive mode.
 - Perform baseline correction to obtain a flat baseline.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.
 - Reference the spectrum using the internal standard (TMS at 0 ppm).

FT-IR (Fourier Transform Infrared) Spectroscopy

[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR analysis using the ATR technique.

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid **Pyrazole-1-carboxamidine monohydrochloride** powder directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

• Instrumentation:

- Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

• Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The data is typically collected in the mid-IR range (4000 - 400 cm⁻¹).

• Data Processing:

- The software automatically performs the Fourier transform of the interferogram to generate the infrared spectrum.
- The spectrum is usually displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
- Identify and label the major absorption peaks.

This guide provides a foundational understanding of the spectroscopic properties of **Pyrazole-1-carboxamidine monohydrochloride**. For definitive analysis and quality control, it is recommended to obtain the actual spectra from a certified supplier or through direct experimental measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pstORAGE-ACS-6854636.s3.amazonaws.com](https://pstORAGE-ACS-6854636.s3.amazonaws.com/pstORAGE-ACS-6854636.s3.amazonaws.com) [pstORAGE-ACS-6854636.s3.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic data of "Pyrazole-1-carboxamidine monohydrochloride" (¹H NMR, ¹³C NMR, IR)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b013851#spectroscopic-data-of-pyrazole-1-carboxamidine-monohydrochloride-h-nmr-c-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com